Furfuryl mercaptan

Description

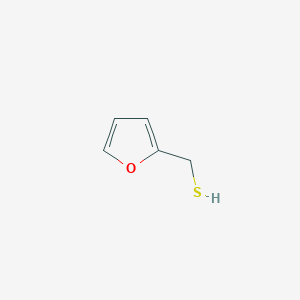

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFTZDQKIXPDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052654 | |

| Record name | 2-Furylmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid; extremely powerful and diffusive odour which on dilution becomes agreeable, coffee-like, caramellic-burnt, sweet | |

| Record name | Furfuryl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

263.00 to 265.00 °C. @ 17.00 mm Hg | |

| Record name | 2-Furanmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5000 mg/L @ 20 °C (exp), Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2-Furanmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Furfuryl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.125-1.135 (20°) | |

| Record name | Furfuryl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

98-02-2 | |

| Record name | 2-Furanmethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfuryl mercaptan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furylmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furylmethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29W096TCPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Furanmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113.00 to 115.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Furanmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Furfuryl Mercaptan from Furfuryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of furfuryl mercaptan from furfuryl alcohol. The primary focus of this document is a well-established and reliable method utilizing thiourea (B124793) and hydrochloric acid. This guide includes a detailed reaction mechanism, a step-by-step experimental protocol, and a summary of key quantitative data. Additionally, visual representations of the reaction pathway and experimental workflow are provided to facilitate a clear understanding of the process.

Introduction

This compound, also known as 2-furanmethanethiol, is a vital organosulfur compound.[1] It is a colorless to pale yellow liquid characterized by a strong, roasted coffee-like aroma at low concentrations and a more unpleasant odor at higher concentrations.[1][2] This compound is a key component in the aroma of roasted coffee and is utilized as a flavoring agent in the food industry.[1][2][3] In the pharmaceutical and agrochemical sectors, it serves as an intermediate in the synthesis of various derivatives.[2]

While several methods for the synthesis of this compound exist, including the reaction of furfuryl chloride with a sulfide (B99878) source or the reduction of difurfuryl disulfide, the direct conversion of furfuryl alcohol offers a significant advantage by avoiding the use of the unstable furfuryl halides.[4] This guide focuses on the robust and well-documented method of reacting furfuryl alcohol with thiourea in the presence of a strong acid.[1][4]

Reaction Mechanism

The synthesis of this compound from furfuryl alcohol and thiourea proceeds through a two-step mechanism. The first step involves the acid-catalyzed formation of an S-2-furfurylisothiouronium salt intermediate. In the second step, this intermediate is hydrolyzed under basic conditions to yield the final product, this compound.

The overall reaction is as follows:

Furfuryl Alcohol + Thiourea --(1. HCl, 2. NaOH)--> this compound

The reaction begins with the protonation of the hydroxyl group of furfuryl alcohol by the strong acid (hydrochloric acid), forming a good leaving group (water). The carbocation intermediate is then attacked by the sulfur atom of thiourea, a potent nucleophile, to form the S-2-furfurylisothiouronium salt. Subsequent addition of a strong base (sodium hydroxide) facilitates the hydrolysis of this intermediate, leading to the formation of this compound.

Experimental Protocol

The following protocol is adapted from a well-established procedure and should be performed in a well-ventilated fume hood due to the strong and unpleasant odor of this compound.[4]

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams) | Quantity (mL) |

| Furfuryl Alcohol | 98.10 | 5 | 490 | 434 |

| Thiourea | 76.12 | 5 | 380 | - |

| Concentrated Hydrochloric Acid (12.5 N) | 36.46 | - | - | 400 |

| Sodium Hydroxide (B78521) | 40.00 | 5.625 | 225 | - |

| Water | 18.02 | - | - | 750 |

| Calcium Chloride | 110.98 | - | As needed | - |

3.2. Procedure

-

Reaction Setup: In a 3-liter round-bottomed flask, combine 380 g (5 moles) of thiourea, 500 mL of water, and 400 mL of concentrated hydrochloric acid. Gently heat the mixture to dissolve the solids, then cool the solution to 30°C.[4]

-

Addition of Furfuryl Alcohol: Add 490 g (5 moles) of furfuryl alcohol to the reaction mixture.[4]

-

Reaction Control: The reaction is exothermic and should commence spontaneously within a few minutes. Maintain the reaction temperature at approximately 60°C by cooling with a water bath. It is crucial to avoid temperatures exceeding 60°C to prevent degradation of the furan (B31954) ring.[4]

-

Reaction Time: Once the initial exothermic reaction subsides, discontinue cooling and allow the dark green solution to stand at room temperature for 12 hours.[4]

-

Hydrolysis: Prepare a solution of 225 g of sodium hydroxide in 250 mL of water and add it to the reaction mixture. This will cause the separation of a heavy brown oil, which is the S-2-furfurylisothiourea intermediate, beginning to decompose into this compound.[4]

-

Purification by Steam Distillation: Immediately fit the flask for steam distillation and continue the process until no more oily droplets are observed in the distillate.[4]

-

Isolation and Drying: Separate the this compound from the aqueous phase using a separatory funnel. The product is nearly insoluble in water. Dry the collected organic layer with anhydrous calcium chloride.[4]

Quantitative Data

The following table summarizes the key quantitative data associated with this synthesis method.

| Parameter | Value | Reference |

| Yield | 55-60% | [4] |

| Product Purity | High (essentially pure after steam distillation) | [4] |

| Boiling Point | 160°C at 759 mm Hg; 84°C at 65 mm Hg | [4] |

| Refractive Index (nD20) | 1.533 | [4] |

| Refractive Index (nD25) | 1.5280 - 1.5285 | [4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Solubility in Water | Almost insoluble | [2][4] |

| Solubility in Organic Solvents | Miscible with ethanol (B145695) and ether | [2] |

Safety and Handling

-

Odor: this compound has an extremely disagreeable and potent odor. All operations must be conducted in an efficient fume hood.[4]

-

Toxicity: High concentrations of the vapor can cause headaches.[4] It is considered moderately toxic upon inhalation, ingestion, or dermal contact.[2]

-

Flammability: this compound is a flammable liquid.[1]

-

Storage: Store in a tightly sealed container in a well-ventilated, cool, and dry area, away from heat sources and oxidizing agents.[2]

Alternative Synthetic Routes

While the primary method described is highly effective, other synthetic pathways to this compound have been reported:

-

From Furfuryl Chloride: Reaction of furfuryl chloride with thiourea, followed by hydrolysis of the intermediate, has been reported to yield this compound, albeit in a lower yield of 33%.[4] This method is less favored due to the instability of furfuryl chloride.[4]

-

Reduction of Difurfuryl Disulfide: this compound can be prepared by the reduction of 2-furfuryl disulfide.[3][4] The disulfide itself can be obtained from furfural (B47365) and ammonium (B1175870) hydrosulfide.[4]

Conclusion

The synthesis of this compound from furfuryl alcohol and thiourea is a reliable and high-yielding method that avoids the use of unstable intermediates. The detailed protocol and quantitative data provided in this guide offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development. Adherence to safety precautions is paramount when handling the potent and odorous final product. The visual representations of the reaction pathway and experimental workflow serve to further clarify the synthetic process, making this guide a valuable tool for laboratory practice.

References

An In-depth Technical Guide to the Maillard Reaction Pathway for Furfuryl Mercaptan Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Maillard reaction pathway leading to the formation of furfuryl mercaptan, a key aroma compound with significant applications in the food and pharmaceutical industries. This document details the underlying chemical mechanisms, influencing factors, and experimental protocols for its synthesis and analysis, presenting quantitative data in a clear, comparative format.

Introduction

The Maillard reaction, a non-enzymatic browning process, is a complex cascade of chemical reactions between reducing sugars and amino acids that occurs upon heating. This reaction is responsible for the desirable color and flavor of many cooked foods. A crucial flavor compound generated through this pathway is this compound (2-furfurylthiol), which imparts a characteristic roasted coffee aroma. Understanding and controlling the formation of this compound is of significant interest for flavor chemistry and can have implications in drug development where off-flavors may need to be masked or understood.

The Core Maillard Reaction Pathway to this compound

The formation of this compound through the Maillard reaction primarily involves the reaction of a pentose (B10789219) sugar, such as ribose, with a sulfur-containing amino acid, most notably cysteine. The pathway can be broadly categorized into three stages: initial, intermediate, and final.

Initial Stage: The reaction begins with the condensation of the carbonyl group of the pentose sugar (e.g., ribose) with the amino group of cysteine to form a Schiff base. This is followed by cyclization to produce an N-substituted glycosylamine.

Intermediate Stage: The glycosylamine undergoes Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose, known as the Amadori compound. Subsequent degradation of the Amadori compound through various pathways, including enolization and dehydration, leads to the formation of key intermediates. One critical intermediate is furfural (B47365), which is formed from the cyclization and dehydration of 3-deoxypentosone.[1]

Final Stage: In the final stage, the generated furfural reacts with hydrogen sulfide (B99878) (H₂S), which is produced from the Strecker degradation of cysteine, to yield this compound.[1]

Factors Influencing this compound Formation

The yield of this compound is significantly influenced by several factors, including the type of reactants, their molar ratio, temperature, and pH of the reaction medium.

Reactant Composition

-

Sugars: Pentoses, such as ribose and xylose, are more effective precursors for furfural formation compared to hexoses.[2]

-

Amino Acids: Cysteine is the primary sulfur source for the formation of this compound due to its ability to generate hydrogen sulfide upon degradation.

Molar Ratio of Reactants

While specific quantitative data on the direct impact of the cysteine to ribose molar ratio on this compound yield is limited in the reviewed literature, studies on similar Maillard reactions suggest that the ratio of reactants is a critical parameter. For instance, in the reaction of L-cysteine with a molar excess of ribose (1:3), the formation of other sulfur-containing compounds is favored.[3] This indicates that optimizing the molar ratio is crucial for maximizing the yield of the target compound.

Temperature

Temperature plays a pivotal role in the Maillard reaction. Higher temperatures generally accelerate the reaction rates and the formation of flavor compounds. However, excessively high temperatures can lead to the degradation of intermediates and the final product. The degradation of this compound is temperature-dependent, with a significant loss observed at 37°C compared to room temperature in model systems.[4]

pH

The pH of the reaction medium affects the rate of the Maillard reaction and the formation of specific products. The formation of furfural, a key precursor, is generally favored under acidic conditions.[5] Consequently, the subsequent formation of this compound is also influenced by pH. Studies have shown that the formation of sulfur-substituted furans is more prominent at acidic pH.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the formation and degradation of this compound under various conditions.

Table 1: Effect of Reactants on this compound Formation

| Sugar | Amino Acid | Molar Ratio (Sugar:Amino Acid) | Temperature (°C) | pH | This compound Yield | Reference |

| Ribose | Cysteine | 1:3 | 95 | 5 | Detected | [6] |

| Ribose | Cysteine | Not specified | 145 | Not specified | Identified as key odorant | [4] |

Table 2: Influence of Temperature on this compound Degradation in a Model System

| Temperature (°C) | Reaction Time (h) | Degradation (%) | Reference |

| 22 | 1 | ~20 | [4] |

| 37 | 1 | ~90 | [4] |

Table 3: Influence of pH on the Formation of Sulfur-Substituted Furans

| pH | Relative Abundance of Sulfur-Substituted Furans | Reference |

| 3.0 | High | [5] |

| 4.5 | Moderate | [5] |

| 6.0 | Low | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound via the Maillard reaction in a laboratory setting.

Synthesis of this compound in a Model System

This protocol describes a general procedure for generating this compound from cysteine and ribose.

Materials:

-

L-Cysteine (≥98% purity)

-

D-Ribose (≥99% purity)

-

Phosphate (B84403) buffer (0.1 M, pH 5.0)

-

Reaction vials (e.g., 20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa)

-

Heating block or oven

Procedure:

-

Prepare a stock solution of L-cysteine (e.g., 0.1 M) in 0.1 M phosphate buffer (pH 5.0).

-

Prepare a stock solution of D-ribose (e.g., 0.1 M) in 0.1 M phosphate buffer (pH 5.0).

-

In a reaction vial, combine the L-cysteine and D-ribose stock solutions to achieve the desired molar ratio (e.g., 1:1).

-

Seal the vial tightly.

-

Place the vial in a preheated heating block or oven at the desired reaction temperature (e.g., 95°C).[6]

-

Heat for a specified duration (e.g., 4 hours).[6]

-

After the reaction, cool the vial to room temperature before analysis.

Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the volatile compounds, including this compound, from the reaction mixture.

Materials and Equipment:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Headspace vials and autosampler

-

Internal standard (e.g., furan-d4 (B140817) for quantification)[7]

HS-SPME Procedure:

-

Place the cooled reaction vial in the autosampler.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[8]

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes).[9]

-

Retract the fiber and inject it into the GC inlet for thermal desorption.

GC-MS Parameters:

The following are typical GC-MS parameters that can be optimized for this compound analysis.

Table 4: Example GC-MS Parameters for this compound Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Port Temp. | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Oven Program | Initial temp 40°C, hold for 2 min; ramp to 250°C at 5°C/min; hold for 5 min |

| Mass Spectrometer | |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 35-350 |

| Solvent Delay | 3 min |

Quantification:

For quantitative analysis, an internal standard should be added to the sample before analysis. A calibration curve is constructed by analyzing standards of known this compound concentrations with a fixed amount of the internal standard. The concentration of this compound in the sample is then determined by comparing its peak area to that of the internal standard.[10]

Conclusion

The formation of this compound via the Maillard reaction is a complex process influenced by a multitude of factors. This guide has provided a detailed overview of the core reaction pathway, the impact of key parameters, and standardized protocols for its synthesis and analysis. The presented quantitative data, though limited, offers a basis for comparison and further research. By carefully controlling the reaction conditions, researchers and professionals in the food and pharmaceutical industries can modulate the formation of this potent aroma compound to achieve desired flavor profiles or mitigate off-notes. Further research is warranted to generate more comprehensive quantitative data on the influence of reactant ratios and to further refine analytical methodologies for precise and accurate quantification.

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 4. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Formation of aroma compounds from ribose and cysteine during the Maillard reaction [pubmed.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Spectroscopic Profile of 2-Furanmethanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2-furanmethanethiol (also known as furfuryl mercaptan), a key aroma compound found in coffee and other foods. This document is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, food science, and drug development by consolidating its spectral characteristics and outlining the methodologies for their acquisition.

Mass Spectrometry (MS)

Mass spectrometry of 2-furanmethanethiol is typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). The resulting mass spectrum is characterized by a molecular ion peak and several key fragment ions.

Table 1: GC-MS Data for 2-Furanmethanethiol

| Property | Value |

| Molecular Formula | C₅H₆OS |

| Molecular Weight | 114.17 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Peaks (m/z) | 114 (M⁺), 81, 53, 45, 27 |

Data sourced from PubChem CID 7363 and NIST WebBook.[1][2]

The base peak is typically observed at m/z = 81, corresponding to the furfuryl cation, which is formed by the loss of the sulfhydryl radical (•SH). The molecular ion peak (M⁺) is observed at m/z = 114.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2-furanmethanethiol. Both ¹H and ¹³C NMR data are available and are crucial for confirming the compound's identity and purity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-furanmethanethiol shows characteristic signals for the furan (B31954) ring protons, the methylene (B1212753) protons, and the thiol proton.

Table 2: ¹H NMR Spectroscopic Data for 2-Furanmethanethiol

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.33 - 7.37 | Multiplet | H5 (α-proton) |

| ~6.29 - 6.30 | Multiplet | H4 (β-proton) |

| ~6.16 - 6.20 | Multiplet | H3 (β-proton) |

| ~3.66 - 3.73 | Singlet | -CH₂-SH |

| ~1.90 - 1.98 | Singlet | -SH |

Solvent: CDCl₃. Data compiled from PubChem and SpectraBase.[1][2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: ¹³C NMR Spectroscopic Data for 2-Furanmethanethiol

| Chemical Shift (δ, ppm) | Assignment |

| ~153.57 | C2 (C-CH₂SH) |

| ~141.88 | C5 (CH) |

| ~110.45 | C4 (CH) |

| ~106.23 | C3 (CH) |

| ~20.91 | -CH₂-SH |

Solvent: CDCl₃. Data sourced from PubChem.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in 2-furanmethanethiol. The spectrum shows characteristic absorption bands for the furan ring, the C-S bond, and the S-H bond.

Table 4: Key IR Absorption Bands for 2-Furanmethanethiol

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | =C-H stretch (furan ring) |

| ~2925 | -C-H stretch (methylene) |

| ~2560 | S-H stretch (thiol) |

| ~1500, ~1450 | C=C stretch (furan ring) |

| ~1010 | C-O-C stretch (furan ring) |

| ~670 | C-S stretch |

Technique: Attenuated Total Reflectance (ATR) on a neat sample. Data sourced from PubChem.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid samples like 2-furanmethanethiol. Instrument parameters should be optimized for the specific equipment used.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of 2-furanmethanethiol in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is typically heated to around 250°C.

-

Chromatographic Separation : Use a capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase). Program the oven temperature to ramp from a low starting temperature (e.g., 50°C) to a higher final temperature (e.g., 250°C) to separate the components of the sample.

-

Mass Spectrometry : As the compound elutes from the GC column, it enters the mass spectrometer. Use electron ionization (EI) at a standard energy of 70 eV. Acquire mass spectra over a mass range of, for example, m/z 20-200.

-

Data Analysis : Identify the peak corresponding to 2-furanmethanethiol based on its retention time and compare its mass spectrum to a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of 2-furanmethanethiol in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Instrument Setup : Place the NMR tube in the spectrometer. Shim the magnetic field to achieve homogeneity. Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the reference signal (TMS at 0 ppm). Integrate the signals in the ¹H spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum of the clean, empty crystal.

-

Sample Application : Place a small drop of neat 2-furanmethanethiol directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition : Collect the infrared spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing : The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of 2-furanmethanethiol in a UV-transparent solvent (e.g., ethanol (B145695) or hexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Instrument Setup : Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Fill a second quartz cuvette with the sample solution.

-

Spectrum Acquisition : Place the reference and sample cuvettes in the spectrophotometer. Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

-

Data Analysis : Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a pure chemical compound like 2-furanmethanethiol.

Caption: Workflow for Spectroscopic Analysis.

References

The Pervasive Aroma: A Technical Guide to the Natural Occurrence of Furfuryl Mercaptan in Food

An in-depth exploration for researchers, scientists, and drug development professionals into the formation, quantification, and significance of a potent flavor compound.

Furfuryl mercaptan, also known as 2-furylmethanethiol, is a highly influential volatile sulfur compound that plays a pivotal role in the aroma profile of numerous thermally processed foods. Its potent, roasted, coffee-like aroma makes it a key contributor to the desirable sensory characteristics of a wide array of products, from freshly brewed coffee to savory roasted meats. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, detailing its formation pathways, quantitative distribution in various food matrices, and the analytical methodologies employed for its detection and quantification.

Natural Occurrence and Quantitative Data

This compound is primarily formed during the thermal processing of food through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.[1][2] Its presence has been confirmed in a variety of food products, with concentrations varying significantly depending on the food matrix, processing conditions, and precursor availability.[1][3][4]

The following tables summarize the quantitative data on the concentration of this compound found in various food products.

Table 1: Concentration of this compound in Meat Products

| Food Product | Concentration (µg/kg) | Reference(s) |

| Roast Beef | up to 42 | [1] |

| Pork | 10 | [1] |

| Lamb | 14 | [1] |

| Boiled Chicken | 2.4 | [1] |

Table 2: Concentration of this compound in Beverages

| Beverage | Concentration | Reference(s) |

| Roasted Coffee (general) | Exceeding 1,000 µg/kg | [3] |

| Arabica and Robusta Coffee Beans | 0.06 - 0.18 µg/kg | [3] |

| Robusta Coffee Brew | 20.94 µg/L | [5] |

| Arabica Coffee Brew (Yunnan) | 11.34 µg/L | [5] |

| Arabica Coffee Brew (Columbia) | 15.33 µg/L | [5] |

| Baijiu (Chinese liquor) | Below 118 µg/L | [3] |

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction, specifically involving the interaction of pentoses (such as ribose and xylose) and the sulfur-containing amino acid cysteine.[6][7][8] The reaction proceeds through several key intermediates.

Initially, the pentose (B10789219) sugar reacts with cysteine to form a glycosylamine, which then undergoes Amadori rearrangement. Subsequent degradation of the Amadori product leads to the formation of furfural, a key furan (B31954) intermediate.[6][7] In parallel, cysteine degradation releases hydrogen sulfide (B99878) (H₂S).[6][7] Furfural can then be reduced to 2-furanmethanol (furfuryl alcohol).[6][7] Finally, the reaction between 2-furanmethanol and hydrogen sulfide yields this compound.[6][7]

Experimental Protocols: Quantification of this compound

The accurate quantification of this compound in complex food matrices is challenging due to its high volatility, reactivity, and often low concentrations.[9] Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for its analysis.[10][11]

Key Experiment: HS-SPME-GC-MS Analysis of this compound in Coffee

This protocol provides a general workflow for the quantification of this compound in a coffee matrix.

1. Sample Preparation:

-

Weigh a precise amount of finely ground coffee (e.g., 1-5 g) into a headspace vial.[10]

-

Add a saturated sodium chloride solution to the vial to increase the volatility of the analyte.[10]

-

For quantification, add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound).

-

Seal the vial tightly with a PTFE-lined septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a temperature-controlled autosampler.

-

Equilibrate the sample at a specific temperature (e.g., 35-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[12]

-

Expose a SPME fiber (e.g., with a Carboxen/Polydimethylsiloxane coating) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.[12]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the analytes from the SPME fiber in the hot inlet of the gas chromatograph.

-

Separate the volatile compounds on a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and the internal standard.

-

Identify this compound based on its retention time and characteristic mass fragments.

-

Quantify the concentration of this compound by comparing its peak area to that of the internal standard, using a calibration curve prepared with standard solutions.

Conclusion

This compound is a critical aroma compound naturally present in a wide variety of thermally processed foods. Its formation is intrinsically linked to the Maillard reaction, with its concentration being highly dependent on the specific precursors and processing parameters. The analytical techniques, particularly HS-SPME-GC-MS, provide the necessary sensitivity and selectivity for its accurate quantification. A thorough understanding of the natural occurrence and formation of this compound is essential for food scientists and researchers in optimizing food processing to achieve desired flavor profiles and for professionals in the pharmaceutical field to understand potential dietary exposures to reactive sulfur compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [diposit.ub.edu]

- 4. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. imreblank.ch [imreblank.ch]

- 9. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]

- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Unraveling the Safety Profile of Furfuryl Mercaptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Furfuryl mercaptan, a key aroma compound found in roasted coffee and a valued flavoring agent, presents a complex toxicological profile that warrants in-depth understanding. This technical guide synthesizes available data on its safety, providing a comprehensive overview for professionals in research and development. While extensive proprietary studies are not all publicly accessible, this document compiles existing data from safety data sheets, regulatory evaluations, and related scientific literature to offer a thorough assessment.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound. It is important to note that for many standard toxicological endpoints, publicly available data is limited, with many sources reporting "no data available."

| Acute Toxicity | |

| Endpoint | Value |

| Oral LD50 (Rat) | No data available |

| Dermal LD50 (Rabbit) | No data available |

| Inhalation LC50 (Rat) | No data available |

| Intraperitoneal LD50 (Mouse) | 100 mg/kg[1][2][3] |

| Reproductive Toxicity | |

| Endpoint | Value |

| Oral TDLo (Rat, male) | 1260 mg/kg (42 days)[3] |

| Other Toxicity Data | |

| Endpoint | Value |

| NOEL (No Observed Effect Level) | 3.00 (mg/kg bw per day)[4] |

Regulatory Safety Assessment

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated this compound as a flavoring agent. Both bodies have concluded that there is no safety concern at current levels of intake when used as a flavouring agent [5][6][7]. EFSA has established a safe use level for this compound in complete feed for various animal species at 0.05 mg/kg[1][8].

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test chemical is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Methodology:

-

Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) would be used to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test would be conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

-

Procedure:

-

The bacterial strains are exposed to various concentrations of this compound, along with a positive and negative control.

-

The mixture is plated on a minimal glucose agar (B569324) medium lacking histidine.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Evaluation: The number of revertant colonies on the test plates is compared to the number on the control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

Below is a generalized workflow for an Ames Test.

Ames Test Experimental Workflow

In Vitro Chromosome Aberration Test

This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are examined for chromosomal aberrations.

Methodology:

-

Cell Lines: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, would be used.

-

Metabolic Activation: The test is performed with and without an S9 metabolic activation system.

-

Procedure:

-

Cell cultures are treated with at least three concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) in the absence of S9.

-

A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Cells are harvested, fixed, and stained.

-

-

Evaluation: Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates clastogenic potential.

In Vivo Micronucleus Test

This assay assesses the genotoxic potential of a substance in a whole animal system by detecting damage to chromosomes or the mitotic apparatus.

Principle: The test substance is administered to rodents, and immature erythrocytes (polychromatic erythrocytes) in the bone marrow or peripheral blood are analyzed for the presence of micronuclei. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Methodology:

-

Test Animals: Typically, mice or rats are used.

-

Administration: this compound would be administered via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection) at three dose levels.

-

Procedure:

-

Animals are treated once or twice.

-

Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).

-

Smears are prepared, stained, and analyzed for the frequency of micronucleated polychromatic erythrocytes.

-

-

Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates in vivo genotoxic activity.

Metabolic and Signaling Pathways

Detailed information on the specific metabolic and signaling pathways of this compound is limited in publicly available literature. It is known to be formed during the Maillard reaction in food processing[4][9].

The degradation of this compound has been studied in model systems, particularly in the context of coffee flavor stability. These studies suggest that its degradation can occur through Fenton-type reactions, which involve the generation of reactive oxygen species (ROS) like hydroxyl radicals[10][11][12]. This suggests a potential for interaction with cellular components susceptible to oxidative damage.

A plausible, though speculative, metabolic pathway could involve oxidation of the thiol group and modification of the furan (B31954) ring, leading to the formation of various metabolites that are then conjugated and excreted.

Plausible Metabolic Pathway of this compound

Conclusion

Based on the available data, this compound is considered to have low toxicity when consumed at the levels typically found in food. Regulatory bodies have deemed it safe for its intended use as a flavoring agent. However, the lack of comprehensive, publicly accessible toxicological data, particularly for endpoints such as chronic toxicity, carcinogenicity, and detailed reproductive and developmental toxicity, highlights the need for a cautious approach in settings where exposure may be higher or prolonged, such as in occupational environments. The potential for this compound to be involved in oxidative reactions warrants further investigation into its mechanisms of action at a cellular level. For drug development professionals, while this compound itself may not be a therapeutic candidate, understanding the toxicology of furan and thiol-containing compounds is crucial for the safety assessment of new chemical entities with similar structural motifs.

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. aurochemicals.com [aurochemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound, 98-02-2 [thegoodscentscompany.com]

- 5. JECFA Evaluations-FURFURYL MERCAPTAN- [inchem.org]

- 6. WHO | JECFA [apps.who.int]

- 7. Food safety and quality: details [fao.org]

- 8. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 9. Buy this compound | 98-02-2 [smolecule.com]

- 10. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. imreblank.ch [imreblank.ch]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Physical Properties of 2-Furfurylthiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furfurylthiol (also known as furfuryl mercaptan or 2-furanmethanethiol) is a volatile organic compound that is a key component of the aroma of roasted coffee.[1] It is a colorless to pale yellow oily liquid with an extremely powerful and diffusive odor, which upon dilution becomes agreeable and coffee-like.[1][2] This guide provides an in-depth overview of the core physical properties of 2-furfurylthiol, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways and workflows.

Core Physical and Chemical Properties

The fundamental identifiers and properties of 2-furfurylthiol are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆OS | [3][4] |

| Molecular Weight | 114.17 g/mol | [3][4] |

| CAS Number | 98-02-2 | [2] |

| Appearance | Colorless to pale yellow oily liquid | [1][2] |

| Odor | Intense, sulfurous, coffee-like upon dilution | [1][5] |

Quantitative Physical Properties

The following tables provide quantitative data for the key physical properties of 2-furfurylthiol.

Thermal Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 155 °C | at 760 mm Hg | [3][4] |

| 160 °C | at 759 mm Hg | [6] | |

| 84 °C | at 65 mm Hg | [6] | |

| Melting Point | 157.5 °C | [3] | |

| Flash Point | 45 °C (113 °F) | Closed Cup | [4] |

Optical and Density Properties

| Property | Value | Conditions | Source(s) |

| Density | 1.132 g/mL | at 25 °C | [3][4] |

| Refractive Index | 1.531 | at 20 °C (n20/D) | [3][4] |

| 1.5280 - 1.5285 | at 25 °C (nD25) | [6] |

Physicochemical Properties

| Property | Value | Conditions | Source(s) |

| Solubility in Water | Insoluble | [7] | |

| Solubility in Organic Solvents | Soluble in oils and alcohol | [5] | |

| Vapor Pressure | 3.98 mmHg | at 25 °C (estimated) | [5] |

| pKa | 9.59 ± 0.10 | Predicted | [8] |

| logP (o/w) | 1.3 | Computed | [2] |

Experimental Protocols

Synthesis of 2-Furfurylthiol

A common and well-documented method for the preparation of 2-furfurylthiol is from furfuryl alcohol and thiourea (B124793).[1][6]

Procedure:

-

In a 3-liter round-bottomed flask equipped for steam distillation, dissolve 380 g (5 moles) of thiourea in 500 ml of water and 400 ml of concentrated hydrochloric acid with gentle heating.

-

Cool the solution to 30°C and add 490 g (5 moles) of furfuryl alcohol. The temperature of the reaction should be maintained below 60°C to avoid degradation of the furan (B31954) ring.

-

Allow the mixture to stand overnight.

-

Add a solution of 225 g of sodium hydroxide (B78521) in 250 ml of water to the reaction mixture. An oily layer of the intermediate S-2-furfurylisothiourea will separate and begin to decompose.

-

Immediately commence steam distillation. Continue until no more oily drops are present in the distillate.

-

Separate the 2-furfurylthiol from the aqueous phase using a separatory funnel.

-

Dry the product with calcium chloride. The yield is typically between 313–340 g.[6] The product can be further purified by distillation in a nitrogen atmosphere.[6]

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for determining the boiling point of a small quantity of liquid is the capillary method.

Procedure:

-

Seal one end of a capillary tube using a flame.

-

Place a few milliliters of the liquid sample (2-furfurylthiol) into a small test tube.

-

Place the sealed capillary tube, open end down, into the test tube.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath (e.g., oil bath).

-

Heat the bath slowly and observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.

-

When the rate of bubbling becomes rapid and continuous, the vapor pressure of the liquid has exceeded the atmospheric pressure.

-

Turn off the heat and allow the bath to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with the liquid sample (2-furfurylthiol), ensuring no air bubbles are trapped. If the pycnometer has a stopper with a capillary, the liquid should be drawn up to the mark.

-

Place the filled pycnometer in a constant temperature bath (e.g., 25°C) to allow it to reach thermal equilibrium.

-

Remove the pycnometer from the bath, carefully wipe it dry, and weigh it again (m₂).

-

The mass of the liquid is calculated as (m₂ - m₁).

-

The density (ρ) is calculated by dividing the mass of the liquid by the known volume of the pycnometer (V): ρ = (m₂ - m₁)/V.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean.

-

Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of the liquid sample (2-furfurylthiol) onto the surface of the lower prism.

-

Close the prisms and ensure the liquid spreads to form a thin film.

-

While looking through the eyepiece, adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

If a color fringe is observed, adjust the chromaticity screw to eliminate it.

-

Read the refractive index value from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed by direct observation.

Procedure for Aqueous Solubility:

-

Add a small, measured amount of 2-furfurylthiol (e.g., 100 μL) to a known volume of water (e.g., 10 mL) in a sealed vial at a constant temperature.

-

Agitate the mixture vigorously for a set period.

-

Allow the mixture to stand and observe if a single phase is formed or if the thiol remains as a separate layer or emulsion. The observation of two distinct phases indicates insolubility.

Procedure for Solubility in Organic Solvents:

-

Repeat the procedure above, substituting water with various organic solvents (e.g., ethanol, oils).

-

Observe for the formation of a single, clear phase, which indicates solubility. The process can be made quantitative by gradually adding the solute to a known volume of solvent until saturation is reached.

Visualizations

Experimental Workflow: Boiling Point Determination

The following diagram illustrates a typical workflow for determining the boiling point of a liquid using the capillary method.

Caption: Workflow for Boiling Point Determination by the Capillary Method.

Logical Relationships: Factors Influencing Solubility

The solubility of 2-furfurylthiol is governed by its molecular structure and the nature of the solvent, following the "like dissolves like" principle.

Caption: Factors influencing the solubility of 2-furfurylthiol.

Signaling Pathways: Formation of 2-Furfurylthiol

2-Furfurylthiol is notably formed during the thermal processing of food, such as the roasting of coffee beans, through the Maillard reaction. A simplified pathway involves the reaction of sugars and sulfur-containing amino acids.

Caption: Simplified Maillard reaction pathway for 2-furfurylthiol formation.

References

- 1. acs.org [acs.org]

- 2. 2-Furanmethanethiol | C5H6OS | CID 7363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 98-02-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-巯甲基呋喃 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 98-02-2 [thegoodscentscompany.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound [ventos.com]

- 8. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

Furfuryl mercaptan CAS 98-02-2 research

An In-depth Technical Guide to Furfuryl Mercaptan (CAS 98-02-2)

Introduction

This compound, also known as 2-furanmethanethiol, is a volatile organic compound with the CAS registry number 98-02-2.[1][2] It is a furan (B31954) derivative containing a thiol (mercaptan) functional group.[3] This compound is a colorless to pale yellow liquid, which may develop a yellow hue after prolonged exposure to air.[1][2][3] While it possesses a strong, often described as unpleasant, odor in its concentrated form, upon dilution it is renowned for its characteristic aroma of roasted coffee.[1][4][5] This distinct aromatic profile makes it a highly valued ingredient in the flavor and fragrance industries.[2][3]

The compound is a key component of coffee's aroma, formed naturally during the roasting process through the Maillard reaction between sugars and amino acids.[1][4][6] It is also found in other cooked or roasted foods like beef, pork, chicken, and popcorn.[4][7] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis protocols, applications, stability, and safety data, intended for researchers, scientists, and professionals in drug development and chemical industries.

Physical and Chemical Properties

This compound is sparingly soluble in water but miscible with most organic solvents and oils.[1][8] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 98-02-2 | [1][2][3][5][7][8][9][10][11][12][13][14][15][16][17] |

| Molecular Formula | C₅H₆OS | [1][2][3][18] |

| Molecular Weight | 114.17 g/mol | |

| Appearance | Colorless to pale yellow/light orange oily liquid | [1][2][3][5][8][9][15] |

| Odor | Strong, sulfurous, roasted coffee-like at low concentrations | [1][3][4][5][8][9] |

| Boiling Point | 155 °C (at 760 mmHg) | [8][15][16] |

| Flash Point | 45 °C (113 °F) - Closed Cup | [8][10][15] |

| Density | 1.132 g/mL at 25 °C | [5][16] |

| Specific Gravity | 1.125 - 1.135 at 20/25 °C | [8][9] |

| Refractive Index | 1.531 at 20 °C | [5][16] |

| Solubility | Insoluble in water; soluble in oils; miscible in ethanol | [1][8] |

| FEMA Number | 2493 | [7][8][9][11][13] |

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been reported. The most common routes involve starting from furfuryl alcohol, furfural (B47365), or furfuryl chloride.[1][19]

Synthesis from Furfuryl Alcohol and Thiourea (B124793)

This method avoids the use of unstable furfuryl halides and is considered a reliable procedure.[19] The reaction proceeds by forming an S-furfurylisothiouronium salt intermediate, which is then cleaved by hydrolysis to yield the mercaptan.[5][16]

Experimental Protocol:

-

Step 1: Formation of S-2-furfurylisothiouronium salt

-

In a 3-liter round-bottomed flask equipped for operation in a fume hood, place 380 g (5 moles) of thiourea, 500 ml of water, and 400 ml of concentrated hydrochloric acid (12.5 N).[19]

-

Gently heat the mixture to dissolve the solid, then cool the solution to 30°C.[19]

-

Add 490 g (5 moles) of furfuryl alcohol to the reaction mixture.[19]

-

Maintain the reaction temperature below 70°C, cooling if necessary, for approximately 2 hours, or until the mixture becomes homogeneous. Allow the mixture to stand overnight at room temperature.[20]

-

-

Step 2: Hydrolysis and Isolation of this compound

-

Pour a solution of 225 g of sodium hydroxide (B78521) in 250 ml of water into the reaction mixture. A heavy brown oil, consisting of the partially decomposed intermediate, will separate.[19]

-

Quickly fit the flask with a steam-inlet tube and a condenser.[19]

-

Perform steam distillation until the distillate no longer contains oily drops.[19][20]

-

Separate the mercaptan from the aqueous phase using a separatory funnel.[19]

-

Dry the product with calcium chloride. The expected yield is 313–340 g (55–60%).[19] The resulting this compound is of high purity but can be further purified by distillation under a nitrogen atmosphere.[19]

-

Alternative Synthesis Routes

Other notable methods for producing this compound include:

-

From Furfural: This process involves reacting furfural with an alkali or ammonium (B1175870) hydrosulfide (B80085) (e.g., NaSH) to form difurfuryl disulfide, which is then reduced to this compound using a reducing agent like zinc dust.[1][19][21]

-

From Furfuryl Chloride: Furfuryl chloride can be reacted with thiourea to form the same isothiouronium intermediate as in the furfuryl alcohol method, followed by decomposition to yield the mercaptan.[1][5][19] However, this method is less favored due to the instability of furfuryl halides.[19]

Applications

The primary application of this compound is as a potent flavoring and aroma agent.[1][2]

-

Flavor Industry: It is a critical component for creating authentic roasted coffee flavors in products like coffee essences, instant coffee, baked goods, and confectionery.[3] It is also used to impart savory, meaty, and roasted notes in applications for cocoa, chocolate, and roasted beef.[2][7] Normal use levels in finished consumer products are very low, typically ranging from 0.0001 to 0.5 ppm.[7][9]

-

Fragrance Industry: In perfumery, it is used to introduce warm, roasted, or smoky notes in fine fragrances and other scented products.[3]

-

Research and Development: The compound serves as a reference standard in analytical chemistry for studying the complex aroma profiles of roasted foods and beverages.[3] It has also been used as a starting material for the synthesis of other heterocyclic compounds with potential biological activity.[22]

Stability and Degradation

This compound is a volatile compound susceptible to degradation, particularly through oxidation.[12]

-

Oxidative Instability: As a thiol, it can be oxidized when exposed to air and oxidizing agents, which can alter its aroma profile.[12] Studies have shown it degrades readily under Fenton-type reaction conditions (involving hydrogen peroxide and iron ions), with up to 90% degradation observed within one hour at 37°C.[1][23][24][25] The primary volatile degradation products are dimers, with difurfuryl disulfide being the major compound.[23][25]

-

Polymerization: The compound is known to polymerize when heated in the presence of mineral acids, affecting its stability.[1][5]

-

Storage: To maintain its integrity, it should be stored in tightly sealed containers in a cool, dry, well-ventilated area, away from light, heat, and ignition sources.[8][10][12][15]

Experimental Protocol: Degradation in a Fenton-type Model System

This protocol outlines a method to study the stability of this compound under oxidative stress.

-

Preparation of Model System: Prepare an aqueous solution at a pH of approximately 5.5.[23]

-

Introduction of Reagents: To induce a Fenton-type reaction, add hydrogen peroxide, an iron salt (e.g., FeCl₃), and a reducing agent like ascorbic acid to the this compound solution.[23][25]

-

Incubation: Incubate the samples at a controlled temperature (e.g., 22°C or 37°C) for a specific time period (e.g., 1 hour).[23][24]

-

Quantification of Degradation:

-

Stop the reaction and add an internal standard (e.g., benzyl (B1604629) mercaptan).[23]

-

Extract the neutral compounds with a solvent like diethyl ether.[23]

-

Analyze the concentration of the remaining this compound using Gas Chromatography-Flame Ionization Detection (GC-FID).[23]

-

-

Identification of Products: Analyze the reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile degradation products and Electron Paramagnetic Resonance (EPR) spectroscopy with spin traps to detect radical intermediates.[23][25]

Toxicology and Safety

The toxicological properties of this compound have not been fully investigated, but available data indicate it should be handled with care.[10] It is classified as a flammable liquid and is considered toxic if swallowed, inhaled, or in contact with skin.[26]

| Parameter | Data | References |

| Acute Toxicity | LD50 Intraperitoneal (Mouse): 100 mg/kg | [15][26][27] |

| Reproductive Effects | TDLo Oral (Rat): 1260 mg/kg (42-day male) | [26] |

| Potential Health Effects | Eye, skin, and respiratory tract irritation. Ingestion may cause GI irritation, nausea, headache. Vapors may cause dizziness. | [10] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65. | [10] |

| RTECS Number | LU2100000 | [9][15][26][27] |

Handling and Safety Precautions

Proper handling and storage procedures are essential when working with this compound due to its flammability, toxicity, and strong odor.

| Precaution | Description | References |

| Hazard Classifications | Flammable Liquid (Category 3) | [26] |

| Engineering Controls | Use in a well-ventilated area or under a fume hood. Ensure eyewash stations and safety showers are nearby. | [10][28] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, appropriate protective gloves and clothing, and a NIOSH/MSHA-approved respirator if ventilation is inadequate. | [10][28][29] |

| Handling | Ground and bond containers when transferring. Use spark-proof tools and explosion-proof equipment. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. | [10][28][30] |

| Storage | Store in a cool, dry, well-ventilated flammables area away from heat, sparks, open flames, and incompatible materials. Keep containers tightly closed. | [3][10][12][15][28][30][31] |

| Incompatible Materials | Strong oxidizing agents, bases, metals, reducing agents. | [10][18][28] |

| Spill Response | Remove all ignition sources. Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Use spark-proof tools. | [10][28][31] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, oxides of sulfur, hydrogen sulfide. | [10][18][28] |

References

- 1. Buy this compound | 98-02-2 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. haihangchem.com [haihangchem.com]

- 4. ift.co.za [ift.co.za]

- 5. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 6. Skunkiness, Coffee Chemistry, and Naturalism in Flavor — Nadia Berenstein [nadiaberenstein.com]

- 7. perfumerflavorist.com [perfumerflavorist.com]

- 8. aurochemicals.com [aurochemicals.com]

- 9. This compound, 98-02-2 [thegoodscentscompany.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 12. nbinno.com [nbinno.com]

- 13. WHO | JECFA [apps.who.int]

- 14. 2-Furfurylthiol (CAS 98-02-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

- 16. This compound | 98-02-2 [chemicalbook.com]

- 17. This compound CAS#: 98-02-2 [m.chemicalbook.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. echemcom.com [echemcom.com]

- 21. US1715795A - Method of producing mercaptans of the furfuryl series - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. imreblank.ch [imreblank.ch]

- 24. researchgate.net [researchgate.net]

- 25. Degradation of the coffee flavor compound this compound in model Fenton-type reaction systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tcichemicals.com [tcichemicals.com]

- 27. aurochemicals.com [aurochemicals.com]

- 28. fishersci.com [fishersci.com]

- 29. fishersci.co.uk [fishersci.co.uk]

- 30. tcichemicals.com [tcichemicals.com]

- 31. axxence.de [axxence.de]

The Discovery and Significance of Furfuryl Mercaptan in Coffee Aroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfuryl mercaptan, also known as 2-furfurylthiol, is a pivotal volatile organic compound that imparts the characteristic "roasty" and "coffee-like" aroma to freshly brewed coffee. First identified in the 1920s, this sulfur-containing furan derivative is not present in green coffee beans but is formed during the roasting process through the complex Maillard reaction. Its extremely low odor threshold makes it a significant contributor to the overall coffee flavor profile, even at trace concentrations. This technical guide provides an in-depth exploration of the discovery, formation, and analytical quantification of this compound, offering detailed experimental protocols and quantitative data for researchers in food science, analytical chemistry, and related fields.

Historical Discovery

The initial identification of this compound as a key coffee aroma compound is credited to the meticulous work of Nobel laureates Tadeus Reichstein and Hermann Staudinger in the 1920s.[1][2] Their research, which predates the invention of gas chromatography, marked a significant milestone in the understanding of coffee chemistry.[3] In a series of patents starting around 1926, they described methods for isolating the aromatic principles of roasted coffee and identified several important aroma-active compounds, including the previously unknown this compound.[4][5][6] This foundational work laid the groundwork for decades of subsequent research into the complex volatile composition of coffee.

Formation Pathway of this compound

This compound is a product of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the coffee roasting process.[6][7] The primary precursors for the formation of this compound are pentoses (such as ribose) and the sulfur-containing amino acid cysteine.[8][9]

Recent studies have further elucidated the specific chemical transformations. It is now understood that furfural and furfuryl alcohol are key intermediates in the pathway.[6][10][11] The reaction of furfuryl alcohol with hydrogen sulfide (H₂S), which is released from the degradation of cysteine, is a critical step in the formation of this compound.[10][11]

Below is a diagram illustrating the proposed formation pathway of this compound during coffee roasting.

Quantitative Data

The concentration of this compound in roasted coffee can vary depending on the coffee species (Arabica vs. Robusta), geographical origin, and roasting conditions. Its extremely low odor threshold highlights its importance to the overall aroma.

Table 1: Concentration of this compound in Coffee

| Coffee Type | Concentration (mg/kg) | Reference |

| Arabica (Colombia) | 1.08 | [12] |

| Robusta (Indonesia) | 1.73 | [12] |

| Coffee Brew | Concentration (µg/L) | Reference |

| Robusta | 20.94 | [4][13] |

| Arabica (Yunnan) | 11.34 | [4][13] |

| Arabica (Columbia) | 15.33 | [4][13] |

Table 2: Odor Threshold of this compound

| Medium | Odor Threshold | Reference |

| Water | 0.04 ppb (µg/L) | [14] |

| Air | 0.000004 - 0.00002 µg/L | [15] |

Experimental Protocols

The identification and quantification of the highly volatile and reactive this compound require sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Quantification of this compound by Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for the quantification of volatile compounds. It involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte to serve as an internal standard.

Protocol:

-

Sample Preparation:

-

For roasted coffee beans, cryo-mill the beans to a fine powder.

-

For coffee brew, use the liquid sample directly.

-

-

Internal Standard Spiking:

-

Add a known concentration of isotope-labeled this compound (e.g., d₂-furfuryl mercaptan) to the sample.

-

-

Extraction of Volatiles:

-

Solvent-Assisted Flavor Evaporation (SAFE): This high-vacuum distillation technique is effective for isolating a wide range of volatile and semi-volatile compounds.

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the sample in a sealed vial and equilibrate at a controlled temperature (e.g., 40°C for 10 minutes).

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.[16]

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Thermally desorb the analytes from the SPME fiber in the GC injection port (e.g., 250°C for 10 minutes).[16]

-

GC Separation:

-